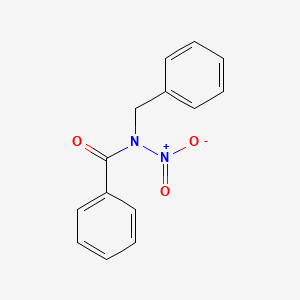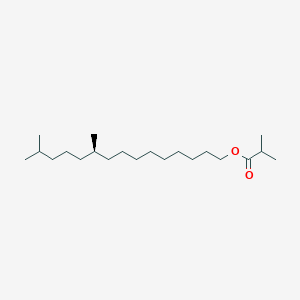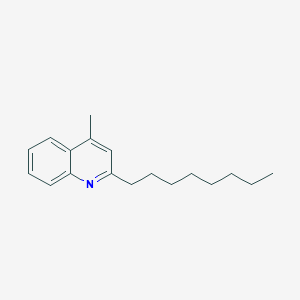
4-Methyl-2-octylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-octylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are characterized by a benzene ring fused to a pyridine ring. This specific compound, this compound, has a methyl group at the 4th position and an octyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-octylquinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in an acidic medium .
Industrial Production Methods
Industrial production of quinoline derivatives often involves catalytic processes that are efficient and environmentally friendly. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used for the large-scale production of quinoline derivatives . Additionally, green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are gaining popularity in industrial settings .
化学反応の分析
Types of Reactions
4-Methyl-2-octylquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents for electrophilic substitution; nucleophiles like amines and thiols for nucleophilic substitution
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituents used
科学的研究の応用
4-Methyl-2-octylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-2-octylquinoline involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to interfere with the bacterial cell membrane and inhibit nucleic acid synthesis . In antimalarial applications, it may disrupt the parasite’s mitochondrial function and interfere with electron transport . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
類似化合物との比較
4-Methyl-2-octylquinoline can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure and broader applications.
Isoquinoline: A structural isomer with different reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which can impart unique biological activities and chemical reactivity compared to other quinoline derivatives .
特性
CAS番号 |
138480-50-9 |
|---|---|
分子式 |
C18H25N |
分子量 |
255.4 g/mol |
IUPAC名 |
4-methyl-2-octylquinoline |
InChI |
InChI=1S/C18H25N/c1-3-4-5-6-7-8-11-16-14-15(2)17-12-9-10-13-18(17)19-16/h9-10,12-14H,3-8,11H2,1-2H3 |
InChIキー |
YEOIVQGPRSYHQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=NC2=CC=CC=C2C(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


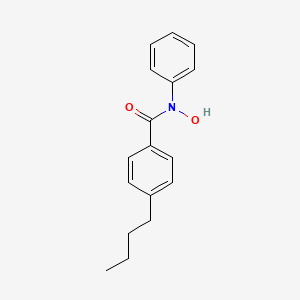
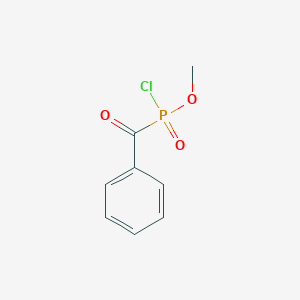
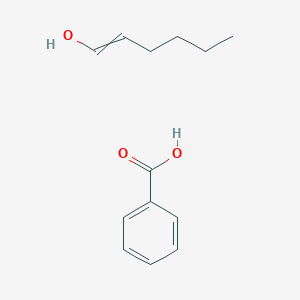
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
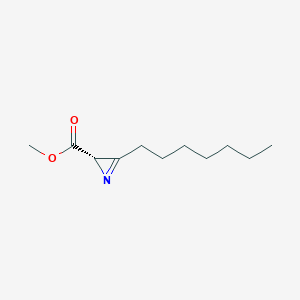
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
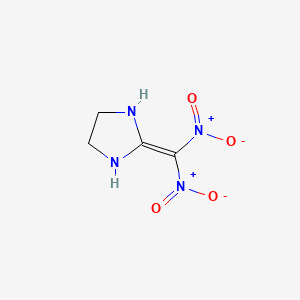
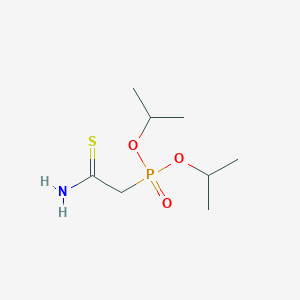
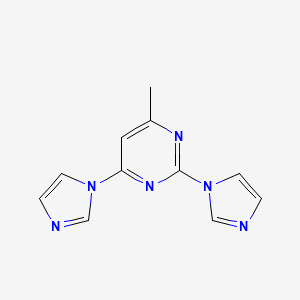
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
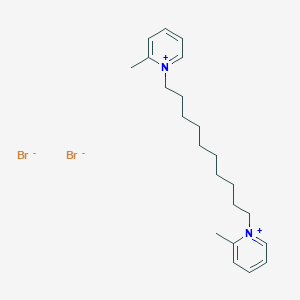
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
